

An In-depth Technical Guide to the Physicochemical Properties of Octyl Gallate

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Compound of Interest

Compound Name: Octyl Gallate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **octyl gallate** (octyl 3,4,5-trihydroxybenzoate), a compound of significant interest in the pharmaceutical, cosmetic, and food industries for its antioxidant and biological activities. This document is intended to serve as a vital resource for researchers and professionals engaged in drug development and formulation, offering detailed data, experimental methodologies, and insights into its mechanism of action.

Core Physicochemical Properties

Octyl gallate is an ester formed from gallic acid and octanol. It presents as a white to creamy-white crystalline powder.^{[1][2]} Its lipophilicity is increased compared to its parent molecule, gallic acid, which enhances its solubility in fats and oils and influences its biological activity.

General and Physical Properties

The fundamental physical and identification properties of **octyl gallate** are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	octyl 3,4,5-trihydroxybenzoate	
Synonyms	Progallin O, n-Octyl gallate, E311	[1][3]
CAS Number	1034-01-1	[2]
Molecular Formula	C ₁₅ H ₂₂ O ₅	[1][2]
Molecular Weight	282.33 g/mol	[1][4]
Appearance	White to creamy-white crystalline powder	[1][2]
Melting Point	98 - 104 °C	[1][5]
Boiling Point	262.5 °C (estimate)	
LogP (Octanol-Water Partition Coefficient)	3.66 - 4.1	[1][6]

Solubility Profile

Octyl gallate's solubility is a critical factor for its application in various formulations. It is poorly soluble in water but shows good solubility in alcohols and other organic solvents.

Solvent	Solubility	Source(s)
Water	Insoluble (0.036 mg/mL at 20 °C)	[1]
Ethanol	Freely soluble	[1][2]
Ether	Freely soluble	[1][2]
Propane-1,2-diol	Freely soluble	[1][2]
Lard	1.1%	[3][5]
DMSO	≥ 10 mg/mL (56 mg/mL)	[4][7]
Acetonitrile	Slightly Soluble (0.1-1 mg/ml)	[7]

Acidity Constant

The acidity of the phenolic hydroxyl groups is a key determinant of **octyl gallate**'s antioxidant activity.

Property	Value	Source(s)
pKa (Strongest Acidic)	7.94 - 8.11 (Predicted)	[6]

Spectroscopic Data

Spectroscopic data is essential for the identification and quantification of **octyl gallate**.

NMR Spectroscopy

Spectrum	Solvent	Key Chemical Shifts (δ , ppm)	Source(s)
^1H NMR	CDCl_3	7.31-7.26 (aromatic protons), 5.87-5.75 (hydroxyl protons), 4.34-4.20 ($-\text{OCH}_2-$), 1.69 ($-\text{CH}_2-$), 1.31 ($-(\text{CH}_2)_5-$), 0.88 ($-\text{CH}_3$)	[1]
^{13}C NMR	CDCl_3	167.64 ($\text{C}=\text{O}$), 143.75, 136.80, 121.98, 110.20 (aromatic carbons), 65.71 ($-\text{OCH}_2-$), 31.84, 29.29, 29.22, 28.74, 26.07, 22.65 (aliphatic carbons), 14.03 ($-\text{CH}_3$)	[1]

Mass Spectrometry

Technique	Key m/z Values	Source(s)
GC-MS	282 (M ⁺), 170, 153	[1]
LC-MS/MS (Negative ESI)	Precursor [M-H] ⁻ : 281.1394; Fragments: 169.0142, 124.0173	[1]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of **octyl gallate**.

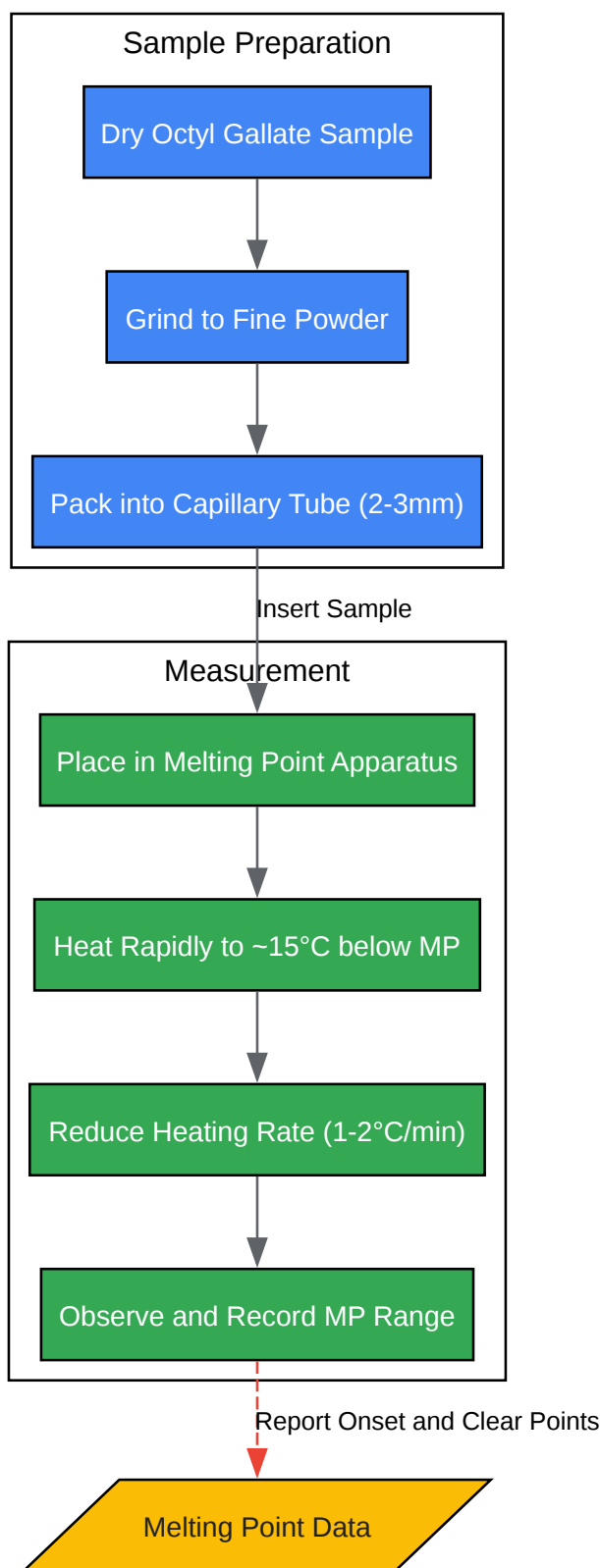
Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is a standard pharmacopeial technique.[\[8\]](#)

Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[\[9\]](#)

Methodology:

- **Sample Preparation:** A small amount of dry **octyl gallate** is finely powdered. The open end of a capillary tube is jabbed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end to a height of 2-3 mm.[\[10\]](#)
- **Apparatus Setup:** The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block).[\[9\]](#)
- **Heating:** The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[\[9\]](#)
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears (onset point) and the temperature at which the last solid crystal disappears (clear point) are recorded. This range is the melting point.[\[8\]](#)



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Caption: Workflow for Melting Point Determination.

Solubility Determination (Saturation Shake-Flask Method)

This method, described in USP General Chapter <1236>, is the gold standard for determining thermodynamic equilibrium solubility.^[7]^[11]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the supernatant is then measured to determine the solubility.^[12]

Methodology:

- **System Preparation:** Add an excess amount of **octyl gallate** to a flask containing a known volume of the chosen solvent (e.g., water, ethanol). The presence of undissolved solid is essential to ensure saturation.^[12]
- **Equilibration:** Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when consecutive measurements of the solute concentration show no significant change.^[12]
- **Phase Separation:** After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- **Analysis:** Accurately dilute the saturated solution with a suitable solvent. Quantify the concentration of **octyl gallate** using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- **Calculation:** The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units like mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise and common method for determining the pKa of ionizable compounds.^[13]^[14]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the resulting titration curve.[\[15\]](#)[\[16\]](#)

Methodology:

- **Sample Preparation:** Dissolve a precisely weighed amount of **octyl gallate** in a suitable solvent. Since **octyl gallate** is poorly soluble in water, a co-solvent system (e.g., water-methanol mixture) may be necessary.[\[17\]](#) The ionic strength of the solution should be kept constant using an inert salt like KCl.[\[15\]](#)
- **Titration Setup:** Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated combination pH electrode.
- **Titration:** Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) to the solution.[\[16\]](#)
- **Data Collection:** Record the pH value after each addition of titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This point is identified as the inflection point on the titration curve.[\[15\]](#)

Signaling Pathways and Mechanism of Action

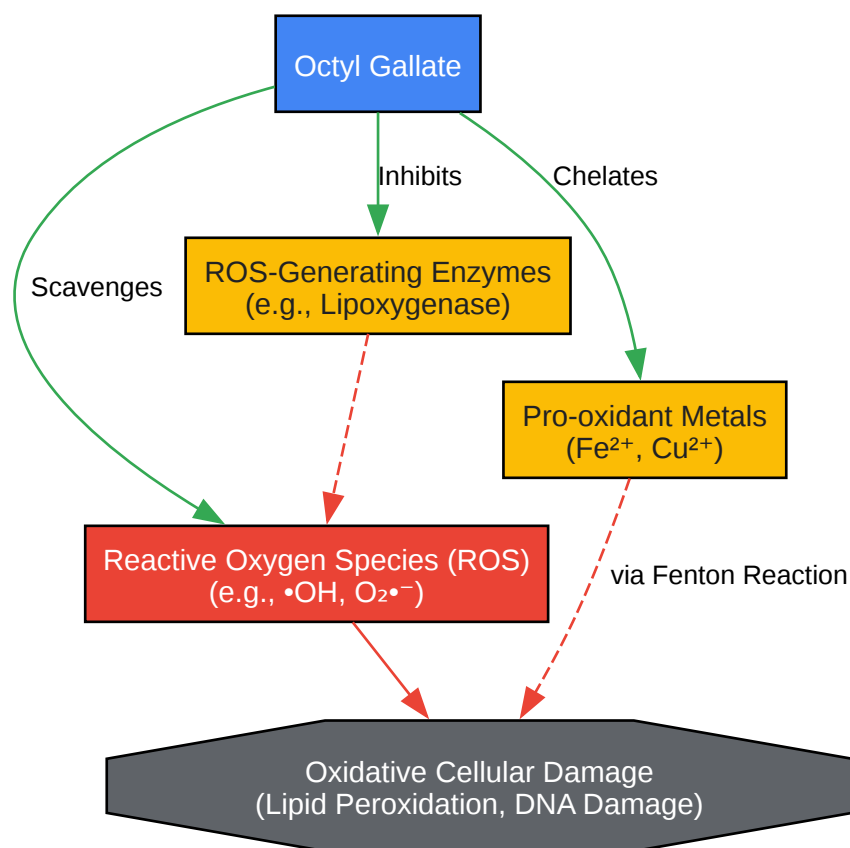
Octyl gallate's biological activity, particularly its antioxidant and pro-apoptotic effects, is rooted in its ability to modulate specific cellular signaling pathways.

Antioxidant Mechanism

The primary mechanism of action for **octyl gallate** is as a potent antioxidant. This activity is attributed to the three phenolic hydroxyl groups on the galloyl moiety, which can donate hydrogen atoms to neutralize free radicals.

Key Actions:

- Free Radical Scavenging: **Octyl gallate** directly scavenges reactive oxygen species (ROS), thereby preventing oxidative damage to lipids, proteins, and DNA.[18][19]
- Metal Ion Chelation: It can chelate pro-oxidant metal ions like Fe^{2+} and Cu^{2+} , preventing them from participating in the Fenton reaction, a major source of cellular ROS.[19]
- Enzyme Inhibition: It has been shown to inhibit enzymes involved in ROS generation, such as lipoxygenases.[20]



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Caption: Antioxidant Mechanism of **Octyl Gallate**.

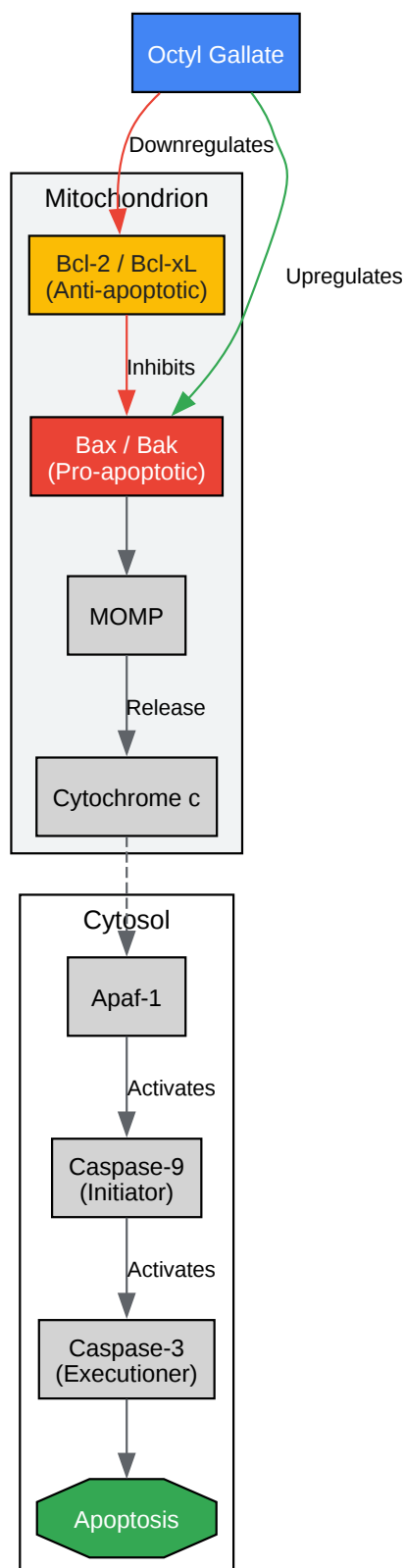
Intrinsic Apoptotic Signaling Pathway

Recent studies have highlighted the potential of **octyl gallate** as an anti-cancer agent, capable of inducing programmed cell death (apoptosis) in various cancer cell lines.[21][22] It primarily acts through the mitochondria-mediated intrinsic apoptotic pathway.

Mechanism:

- Induction of Oxidative Stress: In cancer cells, **octyl gallate** can promote cellular oxidative stress.[\[23\]](#)
- Modulation of Bcl-2 Family Proteins: This leads to an upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and a downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[\[22\]](#)[\[23\]](#)
- Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio causes the formation of pores in the mitochondrial membrane.
- Cytochrome c Release: This permeabilization allows for the release of cytochrome c from the mitochondria into the cytosol.[\[24\]](#)
- Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.
- Execution Phase: Caspase-9 then activates executioner caspases, such as caspase-3, which cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis.[\[23\]](#)

Studies also suggest an involvement of the PI3K/AKT/mTOR pathway, where **octyl gallate** inhibits the phosphorylation of key proteins in this pro-survival pathway, further contributing to its pro-apoptotic effects.[\[25\]](#)



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Caption: Intrinsic Apoptosis Pathway Induced by **Octyl Gallate**.

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